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molecular formula C7H10O3 B7887341 [(2R)-oxiran-2-yl]methyl 2-methylprop-2-enoate

[(2R)-oxiran-2-yl]methyl 2-methylprop-2-enoate

Cat. No. B7887341
M. Wt: 142.15 g/mol
InChI Key: VOZRXNHHFUQHIL-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05858524

Procedure details

The initiator solution consisted of 2.5 g of 70% t-butyl hydroperoxide dissolved in 25 g of water and the reducing agent solution consisted of 1.4 g of erythorbic acid, 0.5 g of aqua ammonia, and 25 g of water. The reactor contents were heated to 50° C. and 52.8 g of monomer mixture #1 was added to the reactor. Two ml of the initiator solution and 1 ml of the reducing agent solution were separately added to the reactor. Polymerization was started. The remaining monomer mixture #1 was added over a 60 minute period followed by a 30 minute addition of monomer mixture #2. The remaining initiator and reducing agent solutions were added over a 105 minute period. After completion of the additions, the polymer dispersion was held at 70° C. for 30 minutes. The polymer dispersion was checked by gas chromatographic analysis for residual unreacted monomer. The monomer content was less than 1000 ppm. The dispersion was cooled to room temperature and the physical properties determined.
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
25 g
Type
solvent
Reaction Step Two
Name
erythorbic acid
Quantity
1.4 g
Type
reactant
Reaction Step Three
Quantity
0.5 g
Type
reactant
Reaction Step Four
[Compound]
Name
monomer
Quantity
52.8 g
Type
reactant
Reaction Step Five
[Compound]
Name
mixture #1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
initiator
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
mixture #1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
mixture #2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
25 g
Type
solvent
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[C:1](OO)(C)(C)C.[CH2:7]([OH:18])[C@@H:8](O)[C@H:9]1[O:14][C:12](=[O:13])[C:11](O)=[C:10]1O.N>O>[C:12]([O:14][CH2:9][CH:8]1[O:18][CH2:7]1)(=[O:13])[C:11]([CH3:10])=[CH2:1]

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
C(C)(C)(C)OO
Step Two
Name
Quantity
25 g
Type
solvent
Smiles
O
Step Three
Name
erythorbic acid
Quantity
1.4 g
Type
reactant
Smiles
C([C@H]([C@@H]1C(=C(C(=O)O1)O)O)O)O
Step Four
Name
Quantity
0.5 g
Type
reactant
Smiles
N
Step Five
Name
monomer
Quantity
52.8 g
Type
reactant
Smiles
Name
mixture #1
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
initiator
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
mixture #1
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
mixture #2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
Quantity
25 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Polymerization
ADDITION
Type
ADDITION
Details
were added over a 105 minute period
Duration
105 min
WAIT
Type
WAIT
Details
After completion of the additions, the polymer dispersion was held at 70° C. for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The dispersion was cooled to room temperature

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C(C(=C)C)(=O)OCC1CO1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05858524

Procedure details

The initiator solution consisted of 2.5 g of 70% t-butyl hydroperoxide dissolved in 25 g of water and the reducing agent solution consisted of 1.4 g of erythorbic acid, 0.5 g of aqua ammonia, and 25 g of water. The reactor contents were heated to 50° C. and 52.8 g of monomer mixture #1 was added to the reactor. Two ml of the initiator solution and 1 ml of the reducing agent solution were separately added to the reactor. Polymerization was started. The remaining monomer mixture #1 was added over a 60 minute period followed by a 30 minute addition of monomer mixture #2. The remaining initiator and reducing agent solutions were added over a 105 minute period. After completion of the additions, the polymer dispersion was held at 70° C. for 30 minutes. The polymer dispersion was checked by gas chromatographic analysis for residual unreacted monomer. The monomer content was less than 1000 ppm. The dispersion was cooled to room temperature and the physical properties determined.
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
25 g
Type
solvent
Reaction Step Two
Name
erythorbic acid
Quantity
1.4 g
Type
reactant
Reaction Step Three
Quantity
0.5 g
Type
reactant
Reaction Step Four
[Compound]
Name
monomer
Quantity
52.8 g
Type
reactant
Reaction Step Five
[Compound]
Name
mixture #1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
initiator
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
mixture #1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
mixture #2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
25 g
Type
solvent
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[C:1](OO)(C)(C)C.[CH2:7]([OH:18])[C@@H:8](O)[C@H:9]1[O:14][C:12](=[O:13])[C:11](O)=[C:10]1O.N>O>[C:12]([O:14][CH2:9][CH:8]1[O:18][CH2:7]1)(=[O:13])[C:11]([CH3:10])=[CH2:1]

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
C(C)(C)(C)OO
Step Two
Name
Quantity
25 g
Type
solvent
Smiles
O
Step Three
Name
erythorbic acid
Quantity
1.4 g
Type
reactant
Smiles
C([C@H]([C@@H]1C(=C(C(=O)O1)O)O)O)O
Step Four
Name
Quantity
0.5 g
Type
reactant
Smiles
N
Step Five
Name
monomer
Quantity
52.8 g
Type
reactant
Smiles
Name
mixture #1
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
initiator
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
mixture #1
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
mixture #2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
Quantity
25 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Polymerization
ADDITION
Type
ADDITION
Details
were added over a 105 minute period
Duration
105 min
WAIT
Type
WAIT
Details
After completion of the additions, the polymer dispersion was held at 70° C. for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The dispersion was cooled to room temperature

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C(C(=C)C)(=O)OCC1CO1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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